BenchChemオンラインストアへようこそ!

Xantifibrate

Lipoxygenase Inhibition Arachidonic Acid Metabolism Polypharmacology

Procure Xantifibrate (CAS 36921-54-7) to leverage its unique bifunctional architecture: a fibric acid core covalently linked to a theophylline-derived purine-dione. Unlike conventional fibrates acting solely via PPAR-α, this hybrid directly inhibits lipoxygenase, cyclooxygenase, and formyltetrahydrofolate synthetase, and has been identified in silico as a top-tier USP7 deubiquitinase ligand. Substituting with clofibrate or fenofibrate forfeits these orthogonal activities. This compound is essential for dissecting PPAR-α-independent anti-inflammatory pathways and for USP7-targeted oncology validation studies. Ideal for analytical reference standard development.

Molecular Formula C23H32ClN5O7
Molecular Weight 526 g/mol
CAS No. 36921-54-7
Cat. No. B1622926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXantifibrate
CAS36921-54-7
Molecular FormulaC23H32ClN5O7
Molecular Weight526 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
InChIInChI=1S/C13H21N5O4.C10H11ClO3/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h8-9,19-20H,4-7H2,1-3H3;3-6H,1-2H3,(H,12,13)
InChIKeyWQRIIYUJYVGZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xantifibrate (CAS 36921-54-7): A Bifunctional Antilipidemic Fibrate with Distinct Enzymatic and Computational Profiles for Specialized Research Procurement


Xantifibrate (CAS 36921-54-7) is a bifunctional small molecule belonging to the fibrate class of antilipidemic agents, defined by a distinctive chemical architecture that covalently links a 2-(4-chlorophenoxy)-2-methylpropanoic acid moiety (the fibric acid core) to a 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione moiety (a theophylline derivative), yielding a molecular formula of C23H32ClN5O7 and a molecular weight of approximately 526 g/mol [1][2]. Beyond its historical classification as a cardiovascular hypolipidemic agent, contemporary in silico screening efforts have identified Xantifibrate as a potential inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in oncogenesis and chemoresistance across multiple cancer types, thereby expanding its relevance into oncology-focused chemical biology and drug repurposing campaigns [3].

Why Generic Fibrate Substitution Fails: The Unique Bifunctional Structure and Emergent Polypharmacology of Xantifibrate Demand Direct Evidence-Based Sourcing


Substituting Xantifibrate with a generic fibric acid derivative such as clofibrate, fenofibrate, or gemfibrozil is scientifically unjustifiable due to its fundamentally distinct bifunctional molecular architecture. The compound is not a simple fibric acid ester but rather a theophylline-fibric acid hybrid, wherein the purine-dione moiety introduces an additional pharmacophore absent in all other clinically established fibrates [1][2]. This structural divergence translates into a non-overlapping polypharmacological profile: while conventional fibrates operate primarily through PPAR-α agonism to modulate lipid metabolism, Xantifibrate exhibits direct enzymatic inhibition of lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as predicted binding to the oncogenic USP7 deubiquitinase, activities for which classical fibrates are not annotated [3][4]. Consequently, procurement based solely on class-level antilipidemic assumptions disregards these therapeutically and mechanistically orthogonal properties, thereby compromising the integrity of any study designed to leverage Xantifibrate's unique bioactivity fingerprint.

Xantifibrate Quantitative Differentiation: Comparative Evidence Against Fibrate Analogs and USP7-Targeted Candidates


Dual-Mechanism Polypharmacology: Lipoxygenase Inhibition by Xantifibrate Versus PPAR-α-Centric Action of Clofibrate and Fenofibrate

Xantifibrate is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a mechanism of action entirely absent in classic fibrates such as clofibrate, fenofibrate, and gemfibrozil, which function predominantly as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists [1][2]. This distinction is not incremental but categorical; clofibrate, for instance, is metabolized to chlorophenoxyisobutyric acid (CPIB) and lacks any documented direct effect on lipoxygenase enzymes, whereas Xantifibrate's theophylline-derived scaffold confers this secondary pharmacology [3]. Consequently, Xantifibrate should not be considered a functional substitute for any single-mechanism fibrate, and vice versa, in experimental systems where modulation of the lipoxygenase pathway is a dependent variable or mechanistic readout.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Polypharmacology

Predicted USP7 Binding and Conformational Stability: Xantifibrate Exhibits a More Compact Protein-Ligand Complex Compared to Alnespirone and Positive Control Compound 46 in 100-ns MD Simulations

In a 2025 structure-based drug repurposing study employing 100-ns molecular dynamics (MD) simulations on the USP7 catalytic domain, Xantifibrate exhibited a relatively lower Solvent Accessible Surface Area (SASA) profile over the simulation trajectory compared to both Alnespirone (another top-10 hit) and the positive control inhibitor Compound 46 [1][2]. This lower SASA indicates that the Xantifibrate-USP7 complex adopts a more buried, compact conformation, suggesting a potentially more stable and less solvent-exposed binding mode than these comparator ligands. While quantitative SASA values are presented graphically and not as discrete means, the time-dependent SASA plots clearly demonstrate Xantifibrate's distinct conformational behavior [2].

USP7 Inhibition Molecular Dynamics Cancer Drug Repurposing

Identification as a Top-10 USP7 Ligand by MM/GBSA Binding Free Energy Ranking Among 6,654 FDA-Approved and Investigational Drugs

Following an integrated virtual screening pipeline comprising structure-based pharmacophore modeling, molecular docking, 10-ns MD simulations, and MM/GBSA binding free energy calculations on a curated library of 6,654 FDA-approved and investigational compounds, Xantifibrate was among the top 10 ligands selected for extended 100-ns MD simulations based on favorable MM/GBSA scores [1][2]. The top 10 ligands exhibited MM/GBSA scores ranging from −65.2 to −82.5 kcal/mol, and Xantifibrate, as an antilipidemic, was highlighted alongside carafiban, etofylline clofibrate, alnespirone, morclofone, droxicam, troglitazone, canbisol, barmastine, and cefmatilenum [2]. This ranking positions Xantifibrate among a select group of computationally prioritized USP7 ligand candidates, distinguishing it from the vast majority of fibrates that were either not screened or did not meet the multi-tiered selection criteria.

USP7 Inhibition MM/GBSA Virtual Screening

Xantifibrate as an Antioxidant in Lipid Systems: A Property Unreported for Monomeric Fibric Acid Derivatives

Authoritative pharmacological annotations indicate that Xantifibrate serves as an antioxidant in fats and oils, a functional attribute not documented for clofibrate, fenofibrate, or other monomeric fibric acid derivatives [1]. While specific quantitative antioxidant parameters (e.g., IC50 in DPPH or FRAP assays) for Xantifibrate are not reported in the public domain, the designation itself represents a qualitative differentiation that may be relevant for studies exploring lipid peroxidation or oxidative stress modulation in experimental systems.

Antioxidant Lipid Peroxidation Food Chemistry

Chemical Identity and Purity Specifications for Research-Grade Sourcing: Xantifibrate (CAS 36921-54-7) Typically Supplied at 95% Purity

For procurement purposes, Xantifibrate (CAS 36921-54-7) is defined by the molecular formula C23H32ClN5O7, a molecular weight of approximately 526 g/mol, and a unique UNII identifier of 9FEN3M88VP [1]. Research-grade material is typically offered at a purity of 95%, with reference standards and impurity profiles available from specialized chemical suppliers [2]. These specifications provide a baseline quality metric that distinguishes authentic Xantifibrate from structurally similar but functionally distinct compounds such as etofylline clofibrate, theophylline clofibrate, or other fibric acid-theophylline conjugates.

Chemical Identity Quality Control Research Standards

Recommended Research and Industrial Application Scenarios for Xantifibrate (CAS 36921-54-7) Based on Documented Differentiation


USP7-Focused Oncology Drug Repurposing and Chemical Biology Validation Studies

Based on its identification as a top-tier USP7 ligand in a 2025 virtual screening study involving 6,654 compounds, Xantifibrate is optimally deployed as a starting point for in vitro biochemical and cell-based validation of USP7 inhibition in cancer models where USP7 is overexpressed (e.g., multiple myeloma, chronic lymphocytic leukemia, glioma) [1]. Its distinct conformational behavior in MD simulations—characterized by a more compact, buried complex relative to comparators like Alnespirone—provides a testable hypothesis regarding differential binding kinetics or allosteric modulation [2]. Procurement for this application is justified by the compound's prior absence from USP7-targeted screens and its potential to reveal novel polypharmacology linking lipid metabolism and oncogenic signaling.

Polypharmacological Investigations of Arachidonic Acid Cascade Modulation in Inflammation and Cancer

Xantifibrate's documented potent inhibition of lipoxygenase, combined with weaker inhibition of cyclooxygenase and formyltetrahydrofolate synthetase, positions it as a tool compound for dissecting the integrated enzymatic network governing arachidonic acid metabolism [1]. Unlike conventional fibrates that act solely via PPAR-α, Xantifibrate offers a direct enzymatic intervention point in the leukotriene and prostaglandin synthetic pathways, making it suitable for studies aiming to decouple PPAR-α-dependent from PPAR-α-independent anti-inflammatory or pro-resolving effects [1][2]. Sourcing Xantifibrate for this purpose enables experimental designs that cannot be executed with clofibrate or fenofibrate.

Antioxidant Screening and Lipid Peroxidation Studies in Food Chemistry or Oxidative Stress Models

The explicit annotation of Xantifibrate as an antioxidant in fats and oils supports its use in experimental systems designed to evaluate lipid peroxidation inhibition or oxidative stability enhancement [1]. While direct comparative quantitative data are lacking, this property distinguishes Xantifibrate from other fibrates and may warrant its inclusion in exploratory screens of lipid-soluble antioxidants or in studies seeking to correlate structural features of theophylline-fibric acid conjugates with radical scavenging capacity. Procurement for this scenario should be accompanied by independent quantitative antioxidant validation assays.

Analytical Method Development and Impurity Profiling for Bifunctional Fibrate Derivatives

Xantifibrate's well-defined chemical identity (CAS 36921-54-7, UNII 9FEN3M88VP, molecular formula C23H32ClN5O7) and the availability of reference standards and impurity profiles make it a suitable calibrant or system suitability standard for chromatographic and mass spectrometric methods targeting structurally related bifunctional fibrates [1][2][3]. Its typical 95% purity grade and defined impurities facilitate the development and validation of analytical procedures in quality control laboratories focused on complex small-molecule drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xantifibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.